molecular formula C20H15ClN6O4 B2954155 2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-nitrobenzamide CAS No. 899967-38-5

2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-nitrobenzamide

Cat. No.: B2954155
CAS No.: 899967-38-5
M. Wt: 438.83
InChI Key: CRSRLFVREFIJHT-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-nitrobenzamide is a pyrazolo[3,4-d]pyrimidin derivative characterized by a 3,4-dimethylphenyl substituent at the pyrazole ring and a 5-nitrobenzamide moiety. Such compounds are of significant interest in medicinal chemistry due to their structural similarity to kinase inhibitors and other bioactive molecules. The pyrazolo[3,4-d]pyrimidin core is a privileged scaffold in drug discovery, often modified with diverse substituents to optimize pharmacological properties like potency, selectivity, and bioavailability .

Properties

IUPAC Name

2-chloro-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN6O4/c1-11-3-4-13(7-12(11)2)26-18-16(9-23-26)20(29)25(10-22-18)24-19(28)15-8-14(27(30)31)5-6-17(15)21/h3-10H,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSRLFVREFIJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-nitrobenzamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound exhibits a diverse range of biological activities, making it a subject of interest in medicinal chemistry and drug development. This article reviews its biological activity, including antitumor, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular structure of the compound includes a chloro and nitro substituent on a benzamide moiety linked to a pyrazolo[3,4-d]pyrimidine core. Its IUPAC name is as follows:

Property Details
IUPAC Name This compound
Molecular Formula C₁₈H₁₄ClN₅O₄
CAS Number 899946-16-8

Antitumor Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cells by activating specific signaling pathways related to cell death and proliferation inhibition .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various assays, including COX enzyme inhibition studies. For example, similar pyrazole derivatives showed high selectivity for COX-2 over COX-1 with IC50 values ranging from 0.02 to 0.04 μM . The presence of the nitro group in the structure appears to enhance anti-inflammatory activity by modulating inflammatory mediators.

Antimicrobial Activity

The antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives have also been documented. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains and fungi. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting key metabolic pathways .

Study 1: Anticancer Screening

A study conducted by Fayad et al. (2019) screened a library of compounds for anticancer activity using multicellular spheroids as a model system. The results indicated that several pyrazolo derivatives exhibited potent anticancer effects against breast and colon cancer cells, suggesting that modifications in the pyrazolo ring could lead to enhanced biological activity .

Study 2: Anti-inflammatory Assay

In another study focusing on anti-inflammatory effects, researchers synthesized a series of substituted pyrazoles and tested their ability to inhibit COX enzymes. The most effective compounds displayed IC50 values significantly lower than those of established anti-inflammatory drugs like diclofenac .

Comparison with Similar Compounds

Key Observations :

  • R1 Substituents : The target compound’s 3,4-dimethylphenyl group introduces steric bulk and electron-donating effects, contrasting with the 3-chlorophenyl (electron-withdrawing) in Compounds A and C. This difference may influence binding interactions with hydrophobic enzyme pockets .
  • The nitro group may also reduce metabolic stability relative to halogenated analogs .

Implications :

  • Synthetic Accessibility : Compound B’s low yield (28%) reflects challenges in introducing chromen and fluoro substituents, suggesting that the target compound’s nitro and dimethyl groups may require optimized coupling conditions .
  • Solubility : The nitro group in the target compound could reduce aqueous solubility compared to the trifluoromethyl (Compound A) or acetamide (Compound C) groups, which are more polar .

Pharmacological Hypotheses

  • Electron-Withdrawing Effects : The nitro group may enhance interactions with ATP-binding pockets in kinases, similar to trifluoromethyl (Compound A) or fluoro (Compound B) substituents .
  • Steric Effects : The 3,4-dimethylphenyl group in the target compound could hinder binding to compact active sites, unlike the smaller 3-chlorophenyl in Compounds A and C .

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